Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a cyclopropyl ring substituted with a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl- typically involves the reaction of trimethylsilyl chloride with a suitable cyclopropyl derivative under controlled conditions. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is scaled up with careful control of reaction parameters to ensure consistency and quality. Advanced purification techniques, such as distillation and chromatography, are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced using hydride donors to yield different silane derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydride donors such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl- has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.
Biology: The compound is explored for its potential in modifying biological molecules and surfaces.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a component in medical devices.
Industry: It finds applications in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism by which Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl- exerts its effects involves interactions with various molecular targets. The silane group can form strong bonds with oxygen and fluorine, making it a versatile reagent in chemical reactions. The compound’s ability to undergo oxidation, reduction, and substitution reactions allows it to participate in diverse chemical pathways, influencing its behavior and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethylsilyl chloride
- Phenyltrimethylsilane
- Cyclopropyltrimethylsilane
Uniqueness
Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl- is unique due to the presence of the methoxyphenyl group attached to the cyclopropyl ring, which imparts distinct chemical properties
Eigenschaften
CAS-Nummer |
60068-19-1 |
---|---|
Molekularformel |
C13H20O2Si |
Molekulargewicht |
236.38 g/mol |
IUPAC-Name |
[1-(4-methoxyphenyl)cyclopropyl]oxy-trimethylsilane |
InChI |
InChI=1S/C13H20O2Si/c1-14-12-7-5-11(6-8-12)13(9-10-13)15-16(2,3)4/h5-8H,9-10H2,1-4H3 |
InChI-Schlüssel |
LENRUBDNMBNBFP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2(CC2)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.